5-Bromo-6-(piperazin-1-yl)nicotinic acid

Suzuki-Miyaura coupling C–C bond formation Medicinal chemistry diversification

5-Bromo-6-(piperazin-1-yl)nicotinic acid (IUPAC: 5-bromo-6-piperazin-1-ylpyridine-3-carboxylic acid; molecular formula C₁₀H₁₂BrN₃O₂; MW 286.13 g/mol) is a heterobifunctional nicotinic acid derivative bearing a bromine atom at the pyridine C5 position, an unsubstituted piperazine ring at C6, and a free carboxylic acid at C3. It belongs to the class of 6-piperazinyl-nicotinic acid building blocks widely employed in medicinal chemistry for kinase inhibitor, GPCR ligand, and ion channel modulator programs.

Molecular Formula C10H12BrN3O2
Molecular Weight 286.13 g/mol
Cat. No. B12962604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(piperazin-1-yl)nicotinic acid
Molecular FormulaC10H12BrN3O2
Molecular Weight286.13 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Br
InChIInChI=1S/C10H12BrN3O2/c11-8-5-7(10(15)16)6-13-9(8)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H,15,16)
InChIKeyHOXTYDHBEXRGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(piperazin-1-yl)nicotinic Acid: Core Structural Identity and Procurement-Relevant Physicochemical Profile


5-Bromo-6-(piperazin-1-yl)nicotinic acid (IUPAC: 5-bromo-6-piperazin-1-ylpyridine-3-carboxylic acid; molecular formula C₁₀H₁₂BrN₃O₂; MW 286.13 g/mol) is a heterobifunctional nicotinic acid derivative bearing a bromine atom at the pyridine C5 position, an unsubstituted piperazine ring at C6, and a free carboxylic acid at C3. It belongs to the class of 6-piperazinyl-nicotinic acid building blocks widely employed in medicinal chemistry for kinase inhibitor, GPCR ligand, and ion channel modulator programs. [1] The compound is supplied as a research-grade intermediate with typical purity specifications of ≥95% and is available in milligram-to-gram quantities from multiple specialty chemical vendors.

Why 5-Bromo-6-(piperazin-1-yl)nicotinic Acid Cannot Be Replaced by In-Class Analogs: The Functional Handle Problem


Within the 6-piperazinyl-nicotinic acid series, substitution at the C5 position dictates the molecule's synthetic downstream utility, physicochemical property space, and potential for target engagement. The des-bromo analog (CAS 278803-18-2, MW 207.23) lacks a halogen at C5 entirely, precluding all Pd-catalyzed cross-coupling diversification strategies. The 5-chloro analog (CAS 889953-74-6, MW 241.67) retains a cross-coupling handle but with substantially attenuated oxidative addition kinetics (C–Cl bond dissociation energy ~397 kJ/mol vs. C–Br ~280 kJ/mol), necessitating harsher catalytic conditions and often yielding lower conversion. [1] The N-methylpiperazine variant (CAS 132521-70-1, MW 221.26) alters both the basicity of the piperazine nitrogen and the hydrogen-bond donor count, while the ethyl ester congener (CAS 158399-59-8, MW 314.18) introduces a protecting group that must be cleaved before further carboxylic acid-directed conjugation. [1] These structural differences render generic substitution between these analogs chemically inadvisable and experimentally irreproducible.

5-Bromo-6-(piperazin-1-yl)nicotinic Acid: Quantified Differentiation Evidence Against Closest Analogs


Cross-Coupling Competency: The C5-Br Handle Enables Pd-Catalyzed Diversification Absent in the 5-H and 5-CH₃ Analogs

5-Bromo-6-(piperazin-1-yl)nicotinic acid possesses an aryl bromide at C5 that serves as a competent electrophilic partner for Pd(0)-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira). The des-bromo analog, 6-(piperazin-1-yl)nicotinic acid, carries only a C–H bond at this position and is entirely inert under these catalytic conditions. Similarly, the 5-methyl analog lacks any halogen handle for cross-coupling. When the 5-chloro analog is employed, the higher C–Cl bond dissociation energy (397 kJ/mol vs. 280 kJ/mol for C–Br) results in an oxidative addition rate that is typically 10²–10³-fold slower with conventional Pd catalysts, often requiring specialized electron-rich phosphine ligands and elevated temperatures to achieve comparable conversion. [1][2] The archetypal application of 5-bromonicotinic acid scaffolds in solid-phase Suzuki library synthesis has been explicitly demonstrated in the literature with reported coupling yields that quantitatively validate the Br handle's reactivity. [3]

Suzuki-Miyaura coupling C–C bond formation Medicinal chemistry diversification

Lipophilicity Tuning: 5-Bromo Substitution Increases logP by ~0.86 Units Relative to the 5-H Analog

The Hansch hydrophobic substituent constant (π) for aromatic bromine is established as 0.86 (range 0.86–0.94 depending on the solvent system), compared to π = 0.00 for hydrogen, π = 0.71 for chlorine, and π = 0.56 for methyl. [1] Applied to the 6-piperazinyl-nicotinic acid scaffold, this translates to a predicted logP increase of approximately 0.86 log units when substituting the 5-H (des-bromo) analog with a 5-Br group. Vendor-provided computational data corroborate this: the predicted LogP of 5-bromo-6-(piperazin-1-yl)nicotinic acid is 1.2, with an XLogP3 value of -1.4 and an aqueous solubility of 12.4 mg/mL. By contrast, the 5-chloro analog (MW 241.67) is expected to exhibit an intermediate logP (π_Cl = 0.71, i.e., approximately 0.15 log units lower than the bromo compound), while the 5-methyl derivative (MW 221.26; π_CH₃ = 0.56) would be approximately 0.30 log units less lipophilic than the bromo compound. [1]

Lipophilicity logP Hansch analysis QSAR

Halogen Bonding Capacity: The σ-Hole on C5-Br Provides a Specific Non-Covalent Interaction Vector Not Available to 5-H, 5-Cl, or 5-CH₃ Analogs

The bromine atom at C5 of the pyridine ring presents a pronounced σ-hole along the C–Br bond axis, enabling directional halogen bonding (XB) interactions with Lewis bases (e.g., backbone carbonyl oxygen, carboxylate side chains, or π-electron clouds) in protein binding sites. The magnitude of the halogen bond donor strength correlates with the polarizability of the halogen: Br (polarizability 3.05 ų) >> Cl (2.18 ų) > F (0.56 ų). [1] Consequently, the 5-bromo compound can engage in stabilizing XB interactions with protein residues (estimated interaction energy of ~2–5 kcal/mol for a Br···O=C contact at optimal geometry) that are substantially weaker or geometrically disfavored for the 5-Cl analog and entirely absent for the 5-H and 5-CH₃ derivatives. [2] This interaction modality has been exploited in multiple drug-design campaigns where bromine substitution at analogous positions on heteroaryl scaffolds resulted in 3- to 30-fold improvements in binding affinity through halogen bonding to backbone carbonyls. [2]

Halogen bonding Molecular recognition Protein-ligand interactions Medicinal chemistry

Free Carboxylic Acid vs. Ethyl Ester: Direct Conjugation Without Deprotection Eliminates a Synthetic Step Relative to the Ester Congener

5-Bromo-6-(piperazin-1-yl)nicotinic acid bears a free carboxylic acid at C3 (exact mass 285.01129 g/mol), enabling direct amide coupling, esterification, or salt formation without a deprotection step. Its closest ester analog, ethyl 5-bromo-6-(piperazin-1-yl)nicotinate (CAS 158399-59-8, MW 314.18 g/mol, MF C₁₂H₁₆BrN₃O₂), requires ester hydrolysis (typically LiOH/THF/H₂O or NaOH/EtOH, 2–24 h, with risk of concomitant piperazine N-Boc deprotection if N-protected intermediates are used) to liberate the carboxylic acid prior to conjugation. This translates to a one-step advantage in synthetic sequences: the free acid compound can proceed directly to amide bond formation using standard coupling reagents (HATU, EDCI/HOBt, etc.), whereas the ethyl ester adds a hydrolysis step and associated workup/purification burden, with typical overall yield losses of 5–20% depending on substrate sensitivity.

Amide coupling Synthetic efficiency Protecting group strategy Medicinal chemistry

Unsubstituted Piperazine NH as a Dual Hydrogen-Bond Donor/Acceptor vs. N-Methylpiperazine: Impact on Physicochemical and Pharmacophoric Properties

The piperazine ring in 5-bromo-6-(piperazin-1-yl)nicotinic acid carries a free secondary amine (NH) at the N4 position, contributing 2 H-bond donor atoms to the molecule's total HBD count of 2 (the other being the carboxylic acid OH). The N-methylpiperazine analog, 6-(4-methylpiperazin-1-yl)nicotinic acid (CAS 132521-70-1, MW 221.26), bears a tertiary amine at the equivalent position, reducing the HBD count to 1 (carboxylic acid only) and increasing the calculated basicity of the piperazine nitrogen (pKa ~8.5–9.0 for tertiary N-methylpiperazine vs. ~9.5–10.0 for secondary piperazine NH, depending on the pyridine electron-withdrawing effect). This differential impacts aqueous solubility, salt formation stoichiometry, and pharmacophoric matching: the free NH can act as a hydrogen-bond donor to protein backbone carbonyls or side-chain acceptors, while the N-CH₃ group can only accept H-bonds. The vendor-reported physicochemical data for the target compound (LogP 1.2; aqueous solubility 12.4 mg/mL; HBD count 2; HBA count 5) reflect this free-NH phenotype.

Hydrogen bonding Piperazine basicity Pharmacophore Solubility

5-Bromo-6-(piperazin-1-yl)nicotinic Acid: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Combinatorial Library Synthesis via C5 Suzuki-Miyaura Diversification with Intact C3-COOH and C6-Piperazine Handles

This compound is uniquely positioned as a trifunctional scaffold for parallel library synthesis: the C5-Br enables Pd-catalyzed Suzuki-Miyaura coupling to introduce aryl, heteroaryl, or alkenyl diversity (as validated on the 5-bromonicotinic acid core [1]); the C3-COOH permits direct amide coupling with amine building blocks without a prior ester hydrolysis step (one-step advantage over the ethyl ester analog ); and the C6-piperazine NH remains available for further N-functionalization (sulfonylation, reductive amination, or Boc protection) or for salt formation to modulate solubility. The 5-Cl analog requires specialized catalysts and longer reaction times for comparable cross-coupling conversion, while the 5-H analog provides no diversification handle at this vector. [1]

Fragment-Based Drug Discovery and Structure-Guided Optimization Exploiting the C5-Br Halogen Bond

For FBDD or SBDD campaigns where a high-resolution co-crystal structure reveals a backbone carbonyl or carboxylate side chain within 3.0–3.5 Å of the ligand C5 position, the bromine atom's σ-hole can form a stabilizing halogen bond (estimated 2–5 kcal/mol [2]). This interaction is geometrically demanding (C–Br···O angle ~165–180°), providing a structurally defined anchor that can improve binding affinity and ligand efficiency relative to the 5-H (no XB), 5-Cl (weaker XB, ~1–3 kcal/mol), or 5-CH₃ (no XB) congeners. [2] The unsubstituted piperazine NH at C6 further contributes an H-bond donor that can be directed toward the target protein, distinguishing this compound from N-methylpiperazine variants that lack this donor functionality. [3]

Medicinal Chemistry Hit-to-Lead Optimization Requiring a C5 Halogen Handle with Predictable Lipophilicity Increment

When an unsubstituted 6-piperazinyl-nicotinic acid hit requires synthetic elaboration at the C5 position while maintaining controlled lipophilicity, 5-bromo-6-(piperazin-1-yl)nicotinic acid provides a well-characterized starting point: its Hansch π_Br of 0.86 delivers a known +0.86 logP increment over the 5-H parent, placing the predicted LogP at 1.2, within the CNS drug-like range (LogP 1–3). [3] The 5-Cl analog (π_Cl = 0.71) and 5-CH₃ analog (π_CH₃ = 0.56) provide smaller lipophilicity shifts, which may be suboptimal if a higher logP is desired for membrane permeability or blood-brain barrier penetration. The free carboxylic acid further allows direct salt formation with basic counterions (e.g., sodium, meglumine) to improve aqueous solubility if needed.

Chemical Biology Tool Compound Synthesis Requiring Orthogonal Functional Group Reactivity

For the synthesis of bifunctional probe molecules (e.g., PROTACs, fluorescent ligands, or photoaffinity labels), the orthogonal reactivity of the three functional groups on 5-bromo-6-(piperazin-1-yl)nicotinic acid — C3-COOH for linker attachment via amide bond, C5-Br for late-stage cross-coupling to install a warhead or reporter group, and C6-piperazine NH for solubility modulation or additional conjugation — enables a modular, step-efficient synthetic strategy. The ethyl ester analog would require an extra deprotection step that could compromise acid- or base-sensitive functional groups introduced at C5. [1] The N-methylpiperazine analog lacks the secondary amine handle for further derivatization, limiting its utility as a trifunctional building block.

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